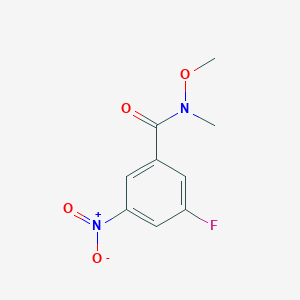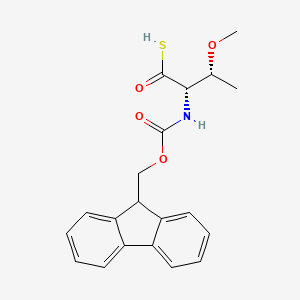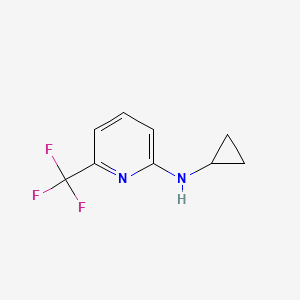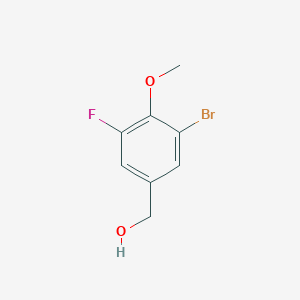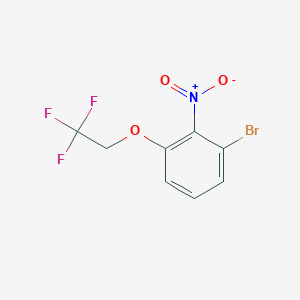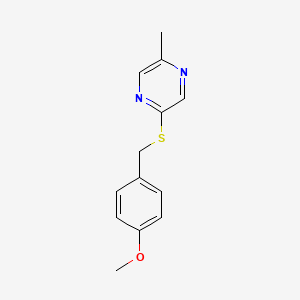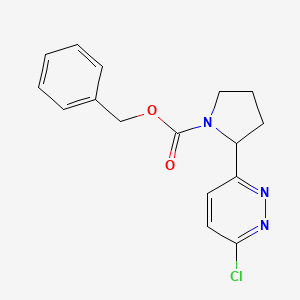
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloropyridazinyl group attached to the pyrrolidine ring, with an N-CBZ (carbobenzyloxy) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.
Protection with N-CBZ Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a carbobenzyloxy (CBZ) group. This can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected involves its interaction with specific molecular targets. The chloropyridazinyl group can interact with enzymes or receptors, modulating their activity. The N-CBZ protecting group can influence the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-(6-Chloropyridazin-3-yl)pyrrolidine: Lacks the N-CBZ protecting group.
2-(6-Bromopyridazin-3-yl)pyrrolidine, N-CBZ protected: Contains a bromine atom instead of chlorine.
2-(6-Chloropyridazin-3-yl)piperidine, N-CBZ protected: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is unique due to the presence of both the chloropyridazinyl group and the N-CBZ protecting group
特性
分子式 |
C16H16ClN3O2 |
|---|---|
分子量 |
317.77 g/mol |
IUPAC名 |
benzyl 2-(6-chloropyridazin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-9-8-13(18-19-15)14-7-4-10-20(14)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2 |
InChIキー |
YUGWLPWVAXTKRX-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



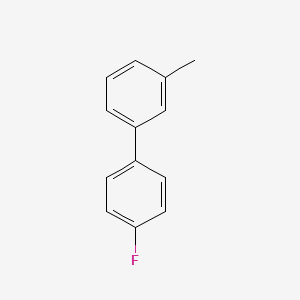
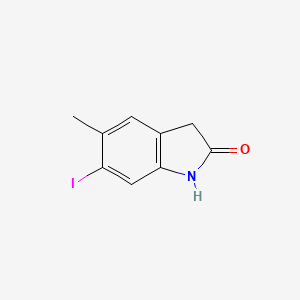
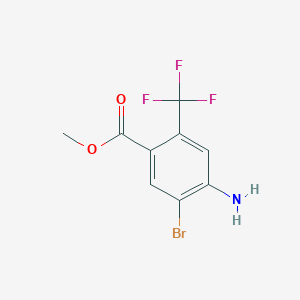



![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
